Isoguanine
Overview
Description
Isoguanine is a chemical compound associated with the synthesis and degradation of fludarabine phosphate, an antineoplastic agent used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. This impurity is often monitored and controlled during the production of fludarabine phosphate to ensure the purity and efficacy of the final pharmaceutical product .
Mechanism of Action
Target of Action
Isoguanine, also known as 2-hydroxyadenine, is an isomer of guanine . It differs from guanine by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of guanine and this compound . Like guanine, this compound can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
Mode of Action
This compound interacts with its targets through hydrogen bonding, similar to guanine . Its 2-amino and 6-carbonyl groups can act as a hydrogen bond donor and receptor, respectively, resulting in its assembly into different structures . These structures have various applications in ionophore and nanostructure formation .
Biochemical Pathways
This compound and its derivatives play an important role in nucleic acid metabolism . It is a product of oxidative damage to DNA and has been shown to cause mutation . It is also used in combination with isocytosine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA .
Result of Action
This compound is a product of oxidative damage to DNA and has been shown to cause mutation . It is more abundant in human cancerous tissue than in normal tissue . In 1993, it was identified in mice at levels of only a few oxidation sites per 105 DNA bases .
Action Environment
The action of this compound is influenced by the presence of reactive oxygen species (ROS), which plays an important role in DNA damage . Oxidation reaction commonly occurs in cells because of the presence of ROS . In this respect, it is logical that this compound is more abundant in human cancerous tissue than in normal tissue .
Biochemical Analysis
Biochemical Properties
Isoguanine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . It shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment . The unique 2-amino and 6-carbonyl groups of this compound can act as a hydrogen bond donor and receptor, respectively, resulting in its assembly into different structures .
Cellular Effects
This compound is more abundant in human cancerous tissue than in normal tissue This suggests that this compound may have significant effects on cellular processes, particularly in the context of cancer
Molecular Mechanism
Its ability to form various supramolecular structures suggests that it may interact with other biomolecules in unique ways
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoguanine can be synthesized through various chemical reactions involving fludarabine phosphate. One common method involves the reaction of 9-beta-D-arabinofuranosyl-2-fluoroadenine with a mixture of triethyl phosphate and phosphorus oxychloride, followed by post-processing with toluene . The reaction conditions typically include controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of fludarabine phosphate impurity B involves stringent quality control measures to maintain the purity of the final product. The process includes the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main compound . This ensures that the impurity levels remain within acceptable limits as defined by pharmacopeial standards.
Chemical Reactions Analysis
Types of Reactions
Isoguanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Reactions where one functional group is replaced by another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of fludarabine phosphate impurity B, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Isoguanine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of fludarabine phosphate.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Monitored in pharmaceutical formulations to ensure the safety and efficacy of fludarabine phosphate-based treatments.
Comparison with Similar Compounds
Isoguanine can be compared with other similar compounds, such as:
Cladribine: Another purine nucleoside analog used in the treatment of hematological malignancies. It also inhibits DNA synthesis but has different pharmacokinetic properties.
Pentostatin: An adenosine deaminase inhibitor used in chemotherapy. It has a similar mechanism of action but targets different enzymes.
This compound is unique in its specific association with the synthesis and degradation of fludarabine phosphate, making it an important compound to monitor in pharmaceutical formulations .
Properties
IUPAC Name |
6-amino-1,7-dihydropurin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVOWXCEBXPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187406 | |
Record name | Isoguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0625 mg/mL | |
Record name | 2-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
149297-79-0, 3373-53-3 | |
Record name | 6-Amino-3,9-dihydro-2H-purin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149297-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3373-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3373-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Isoguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoguanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E335PK4428 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 360 °C | |
Record name | 2-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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